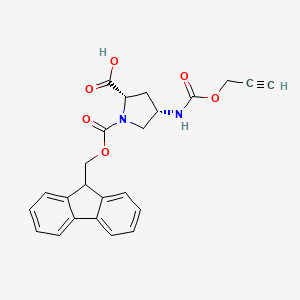
(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its unique structural properties, which include a fluoromethoxycarbonyl (Fmoc) protecting group and a 4-N-hydroxyproline (4-NHPoc) modification. These modifications enhance the compound’s stability and reactivity, making it valuable in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of L-proline is protected using the Fmoc group. This is achieved by reacting L-proline with Fmoc-Cl (fluoromethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Hydroxylation: The protected L-proline undergoes hydroxylation to introduce the 4-NHPoc group. This step often involves the use of oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH can undergo oxidation reactions, particularly at the 4-NHPoc group. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: The compound can also be reduced, especially at the Fmoc group, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the Fmoc group, where it can be replaced by other protecting groups or functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophilic reagents such as amines or thiols
Major Products Formed:
Oxidation: Formation of oxidized derivatives of this compound
Reduction: Formation of reduced derivatives, often leading to deprotection of the Fmoc group
Substitution: Formation of substituted derivatives with new functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Catalysis: The compound can act as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology:
Protein Engineering: It is used in the design and synthesis of modified peptides and proteins with enhanced stability and activity.
Enzyme Inhibition: The compound can be used to study enzyme mechanisms and inhibition, particularly in proline-rich enzymes.
Medicine:
Drug Development: this compound is explored for its potential in developing peptide-based therapeutics.
Diagnostic Tools: It can be used in the development of diagnostic assays and imaging agents.
Industry:
Material Science: The compound is used in the synthesis of novel materials with specific properties, such as hydrogels and nanomaterials.
Biotechnology: It is employed in the production of biocompatible materials and bioactive compounds.
Wirkmechanismus
The mechanism of action of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH primarily involves its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, preventing unwanted reactions The 4-NHPoc modification enhances the compound’s stability and reactivity, allowing for efficient coupling reactions
Vergleich Mit ähnlichen Verbindungen
(2S,4S)-Fmoc-L-Proline: Similar in structure but lacks the 4-NHPoc modification.
(2S,4S)-Boc-L-Pro(4-NHPoc)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
(2S,4S)-Cbz-L-Pro(4-NHPoc)-OH: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.
Uniqueness:
Stability: The 4-NHPoc modification provides enhanced stability compared to other proline derivatives.
Reactivity: The Fmoc group allows for easy deprotection under mild conditions, making it more versatile in peptide synthesis.
Applications: The combination of Fmoc and 4-NHPoc modifications makes (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH particularly valuable in advanced peptide synthesis and research applications.
Eigenschaften
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-ynoxycarbonylamino)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h1,3-10,15,20-21H,11-14H2,(H,25,29)(H,27,28)/t15-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBNECUQRITMN-BTYIYWSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2927761.png)
![N-(4-ethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2927764.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2927766.png)
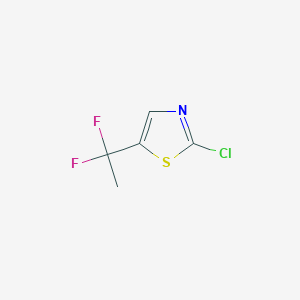
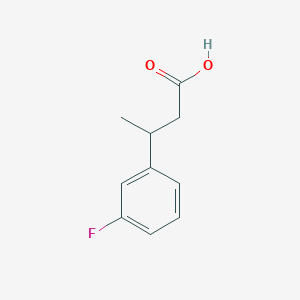
![Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate](/img/structure/B2927770.png)
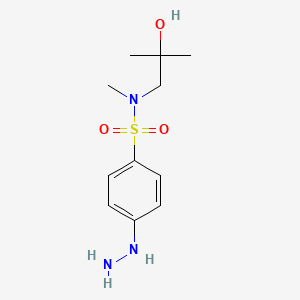
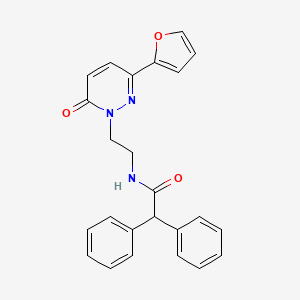

![5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2927779.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2927781.png)
![2-chloro-6-fluoro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B2927782.png)
![3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2927783.png)

